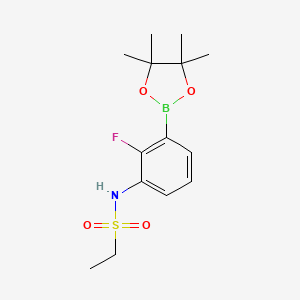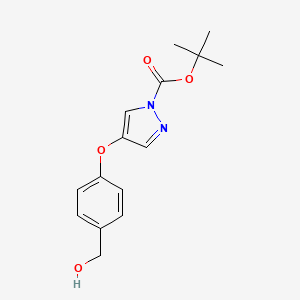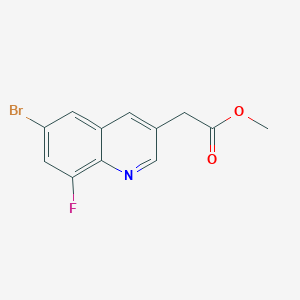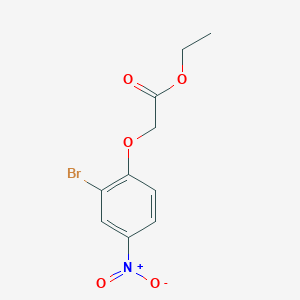
(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester is an organic compound that features a bromine atom, a nitro group, and a phenoxy group attached to an acetic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester typically involves the bromination of 4-nitrophenol followed by etherification and esterification reactions. The general synthetic route can be summarized as follows:
Bromination: 4-nitrophenol is brominated using bromine in the presence of a suitable solvent such as acetic acid or chloroform.
Etherification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ether.
Esterification: Finally, the product is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy-acetic acid ethyl esters.
Reduction: Amino-phenoxy-acetic acid ethyl ester.
Hydrolysis: Phenoxy-acetic acid and ethanol.
Scientific Research Applications
(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester depends on its application. For example, in organic synthesis, it acts as a building block that undergoes various reactions to form more complex molecules. In pharmaceuticals, its biological activity would depend on the specific modifications made to its structure and the molecular targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenoxyacetic acid ethyl ester: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methoxy-phenoxyacetic acid ethyl ester:
Uniqueness
(2-Bromo-4-nitro-phenoxy)-acetic acid ethyl ester is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and functionality that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(12(14)15)5-8(9)11/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXVHRMQCLQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
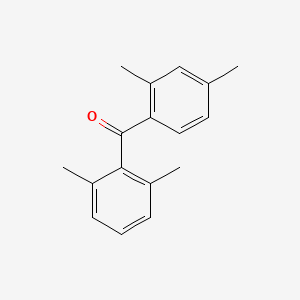
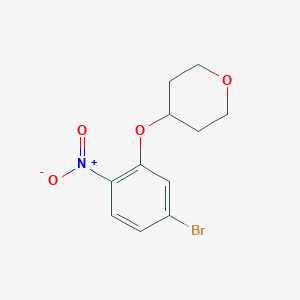
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8126131.png)
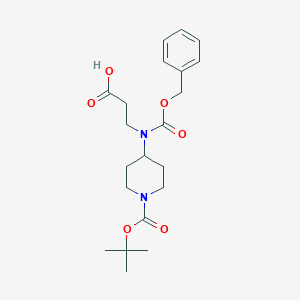
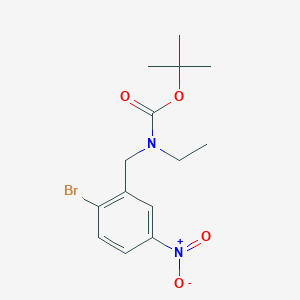

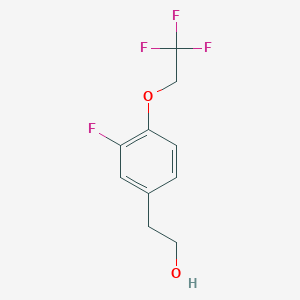

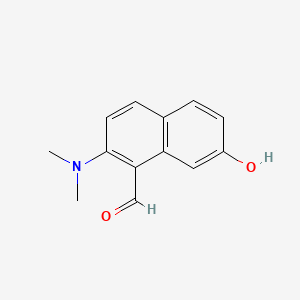
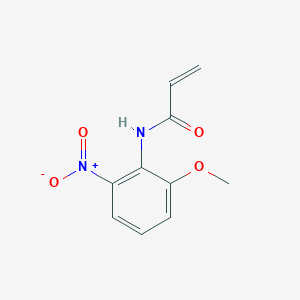
![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)
